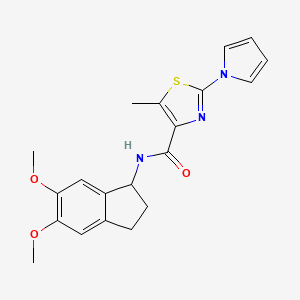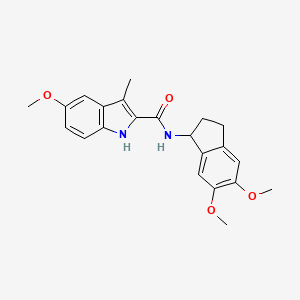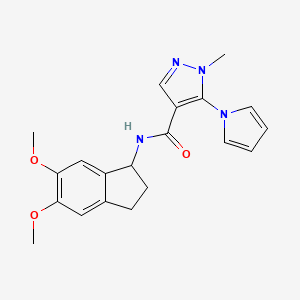![molecular formula C24H20N2O5 B11014210 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B11014210.png)
2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(4-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of amide chalcones. Chalcones are known for their diverse pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant properties
Preparation Methods
The synthesis of 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(4-methoxyphenyl)benzamide typically involves a multi-step process. One common method includes the following steps :
Formation of Intermediate: The reaction begins with the synthesis of an intermediate compound, such as N-(4-acetylphenyl)quinoline-3-carboxamide. This is achieved by reacting quinoline-3-carboxylic acid with thionyl chloride (SOCl₂), followed by the addition of 4-aminoacetophenone.
Claisen-Schmidt Condensation: The intermediate is then subjected to a Claisen-Schmidt condensation reaction with piperonal in the presence of a KOH solution as a catalyst in ethanol. This step is often performed under ultrasonic irradiation to enhance the reaction efficiency.
Chemical Reactions Analysis
2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions typically yield alcohols or amines as major products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring. Common reagents for these reactions include halogens and nucleophiles such as amines or thiols.
Scientific Research Applications
2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(4-methoxyphenyl)benzamide has a wide range of scientific research applications :
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(4-methoxyphenyl)benzamide involves its interaction with various molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and cell cycle progression. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(4-methoxyphenyl)benzamide can be compared with other similar compounds, such as :
N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound also contains a benzodioxole ring and exhibits similar biological activities.
Ethyl 2-{[(2E)-3-(1,3-benzodioxol-5-yl)-2-propenoyl]amino}-4-(4-bromophenyl)-3-thiophenecarboxylate: This compound has a similar structure but includes a thiophene ring and a bromophenyl group, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C24H20N2O5 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C24H20N2O5/c1-29-18-10-8-17(9-11-18)25-24(28)19-4-2-3-5-20(19)26-23(27)13-7-16-6-12-21-22(14-16)31-15-30-21/h2-14H,15H2,1H3,(H,25,28)(H,26,27)/b13-7+ |
InChI Key |
YNYMFAHINZCKHM-NTUHNPAUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylsulfamoyl)phenyl]-4-(4-chloro-2-methylphenoxy)butanamide](/img/structure/B11014134.png)
![(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-nitrophenyl)prop-2-enamide](/img/structure/B11014138.png)

![1-(4-phenylpiperazin-1-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11014143.png)



![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11014184.png)
![3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B11014190.png)

methanone](/img/structure/B11014195.png)
![N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11014197.png)

![2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11014209.png)
